4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

Catalog No.
S838137
CAS No.
1220021-32-8
M.F
C20H34ClNO
M. Wt
339.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hy...

CAS Number

1220021-32-8

Product Name

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride

IUPAC Name

4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride

Molecular Formula

C20H34ClNO

Molecular Weight

339.9 g/mol

InChI

InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H

InChI Key

GFQWSJMDSZMPTO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is a chemical compound with the molecular formula C20H34ClNO. It features a piperidine ring substituted with a 2,4-di(tert-butyl)phenoxy group, which significantly influences its chemical properties and biological activity. The structure of this compound is characterized by its bulky tert-butyl groups, which enhance its lipophilicity and potentially affect its interactions with biological systems. This compound is primarily utilized in biochemical research and medicinal chemistry due to its unique properties.

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The presence of tertiary butyl groups may allow for oxidation reactions under certain conditions.
  • Formation of Salts: The hydrochloride form indicates that the compound can form salts, which are often more soluble in water than their base forms.

These reactions are crucial for understanding the reactivity and potential modifications of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride in synthetic applications.

4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride exhibits significant biological activity, particularly in modulating enzyme functions. It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and the biotransformation of xenobiotics. This interaction suggests potential applications in pharmacology and toxicology, where it may influence drug efficacy and safety profiles by altering metabolic pathways .

Cellular Effects

Synthesis of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reaction: The introduction of the 2,4-di(tert-butyl)phenoxy group is often performed using nucleophilic aromatic substitution methods.
  • Hydrochloride Salt Formation: The final step usually involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

These methods are critical for producing the compound in sufficient purity for research and application purposes.

Due to its unique chemical structure and biological properties, 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride finds applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting specific diseases.
  • Biochemical Research: Used as a tool to study enzyme interactions and metabolic pathways.
  • Pharmacology: Investigated for its effects on drug metabolism and pharmacokinetics.

Interaction studies reveal that 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride can influence various biochemical pathways through its interactions with enzymes such as cytochrome P450. These studies are essential for understanding how this compound affects drug metabolism and potential side effects when used in therapeutic contexts .

Key Findings from

Several compounds share structural similarities with 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidineSimilar piperidine structureMay exhibit different solubility and metabolic profiles .
4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidineEthyl substitution instead of methylDifferent pharmacokinetic properties due to ethyl group .
4-[4-(tert-Butyl)phenoxy]piperidineLacks the additional methyl groupPotentially different biological activities due to simpler structure .

The uniqueness of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride lies in its specific combination of bulky tert-butyl groups and piperidine functionality, which may confer distinct pharmacological properties compared to these similar compounds.

X-ray Crystallographic Studies of Molecular Geometry

The molecular geometry of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride has been investigated through X-ray crystallographic analysis to determine its three-dimensional structure and conformational properties. The compound, with molecular formula C₂₀H₃₄ClNO and molecular weight 339.9 g/mol [1], presents a complex structural framework combining a piperidine ring system with a substituted phenoxy moiety.

The piperidine ring in the compound adopts a chair conformation, which is the most thermodynamically stable configuration for six-membered saturated heterocycles [2] [3]. This chair conformation is characterized by alternating axial and equatorial positions, with the nitrogen atom typically exhibiting tetrahedral geometry. The crystallographic data reveals that the piperidine ring maintains its characteristic chair pucker with specific Cremer-Pople parameters that define the ring's deviation from planarity [2].

The phenoxy substituent at the 4-position of the piperidine ring introduces significant steric considerations. The 2,4-di(tert-butyl)phenoxy group exhibits a planar aromatic ring with the two tert-butyl substituents occupying the 2 and 4 positions relative to the phenoxy oxygen. The molecular geometry shows that these bulky tert-butyl groups create a sterically hindered environment around the phenoxy moiety [4]. The tert-butyl groups adopt their characteristic tetrahedral geometry with C-C bond lengths and angles consistent with sp³ hybridization.

The methylene bridge connecting the phenoxy group to the piperidine ring allows for conformational flexibility while maintaining structural integrity. The C-O-C bond angle at the ether linkage exhibits values typical of aryl alkyl ethers, approximately 116-118° [5]. The spatial arrangement of the molecule reveals that the phenoxy group can adopt various orientations relative to the piperidine ring, with the most stable conformation being that which minimizes steric interactions between the bulky tert-butyl groups and the piperidine ring hydrogens.

Crystallographic analysis indicates that the compound crystallizes in a specific space group with well-defined unit cell parameters. The crystal packing is stabilized by intermolecular hydrogen bonding interactions, particularly involving the hydrochloride salt formation. The chloride anion forms hydrogen bonds with the protonated nitrogen of the piperidine ring, creating a network of ionic interactions that contribute to the overall crystal stability [6].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride, with both ¹H and ¹³C NMR techniques offering detailed insights into the molecular structure and conformational behavior.

¹H NMR Proton Environment Interpretation

The ¹H NMR spectrum of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride exhibits characteristic signal patterns that allow for complete structural assignment. The aromatic protons of the phenoxy ring appear in the typical aromatic region between 6.5-7.5 ppm, with the specific chemical shifts being influenced by the electron-donating effects of the tert-butyl groups and the electron-withdrawing nature of the phenoxy oxygen [7] [8].

The most prominent feature in the ¹H NMR spectrum is the intense singlet signal arising from the tert-butyl groups. These groups produce a characteristic pattern with signals appearing around 1.2-1.4 ppm, integrating for 18 protons (two tert-butyl groups × 9 protons each) [9] [10]. The tert-butyl protons exhibit remarkable chemical equivalence due to rapid rotation of the methyl groups, resulting in sharp, well-resolved singlets that serve as excellent reference points for structural confirmation.

The methylene protons connecting the phenoxy group to the piperidine ring appear as a characteristic doublet or multiplet in the region of 3.8-4.2 ppm, with the exact chemical shift being influenced by the deshielding effect of the adjacent oxygen atom [5]. The coupling pattern and integration confirm the presence of the CH₂ bridge between the aromatic and aliphatic systems.

The piperidine ring protons exhibit a complex multipicity pattern characteristic of cyclohexane-like ring systems. The axial and equatorial protons display different chemical shifts due to their distinct magnetic environments [11] [12]. The protons adjacent to the nitrogen atom (α-protons) appear further downfield at approximately 2.8-3.2 ppm due to the deshielding effect of the nitrogen [13]. The β-protons appear around 1.8-2.2 ppm, while the γ-protons (furthest from nitrogen) resonate at approximately 1.4-1.8 ppm.

The protonated nitrogen in the hydrochloride salt typically exhibits a broad signal around 9-10 ppm, often appearing as a broad singlet due to rapid exchange with residual water or other protic solvents [6]. This signal serves as definitive evidence for the formation of the hydrochloride salt.

¹³C NMR Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon framework of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride. The aromatic carbons of the phenoxy ring appear in the characteristic aromatic region between 120-160 ppm, with the specific chemical shifts reflecting the substitution pattern and electronic environment [14] [8].

The quaternary carbon atoms of the tert-butyl groups appear around 34-35 ppm, while the methyl carbons resonate at approximately 31-32 ppm [10]. These signals are particularly intense due to the presence of multiple equivalent carbons (6 methyl carbons per tert-butyl group), making them easily identifiable in the spectrum.

The phenoxy carbon directly bonded to oxygen exhibits a characteristic downfield shift to approximately 155-160 ppm, consistent with the electron-withdrawing effect of the oxygen atom [8]. The remaining aromatic carbons appear in the expected range for substituted phenyl rings, with ortho, meta, and para carbons displaying distinct chemical shifts based on their relationship to the tert-butyl substituents.

The methylene carbon connecting the phenoxy group to the piperidine ring appears around 70-75 ppm, reflecting the deshielding effect of the adjacent oxygen atom [5]. This carbon serves as a crucial structural marker for confirming the ether linkage between the aromatic and aliphatic portions of the molecule.

The piperidine ring carbons exhibit signals typical of saturated six-membered heterocycles. The carbon bearing the phenoxy substituent appears around 45-50 ppm, while the remaining ring carbons appear in the aliphatic region between 20-45 ppm [15] [16]. The α-carbons (adjacent to nitrogen) typically resonate around 45-50 ppm, with the β and γ carbons appearing progressively upfield.

High-Resolution Mass Spectrometry Validation

High-Resolution Mass Spectrometry (HRMS) serves as a definitive analytical technique for confirming the molecular composition and structural integrity of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride. The compound's molecular formula C₂₀H₃₄ClNO corresponds to a theoretical molecular weight of 339.9 g/mol [1].

In electrospray ionization (ESI) mode, the compound typically exhibits molecular ion peaks corresponding to both the protonated molecule [M+H]⁺ and the free base after loss of HCl. The base peak often appears at m/z 304, corresponding to the molecular ion of the free base (C₂₀H₃₃NO), while the protonated molecular ion [M+H]⁺ appears at m/z 305 [1]. The isotopic pattern observed in the mass spectrum confirms the presence of chlorine through the characteristic M+2 peak resulting from the ³⁷Cl isotope.

The fragmentation pattern in MS/MS experiments provides additional structural confirmation through characteristic fragment ions. Common fragmentation pathways include the loss of the tert-butyl groups (loss of 57 mass units), cleavage of the ether linkage, and fragmentation of the piperidine ring. The base peak in the fragmentation spectrum often corresponds to the 2,4-di(tert-butyl)phenoxy cation, confirming the presence of the substituted phenoxy moiety.

The high-resolution capabilities of modern mass spectrometers allow for accurate mass determination within 5 ppm error, providing unambiguous molecular formula assignment. The measured accurate mass for the molecular ion typically falls within 1-2 ppm of the theoretical value, confirming the proposed molecular composition.

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides crucial information about the functional groups present in 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride through characteristic vibrational frequencies. The IR spectrum exhibits several diagnostic absorption bands that confirm the structural features of the molecule.

The aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹, providing evidence for the presence of the phenoxy aromatic ring [17] [18]. These stretches are generally weaker than aliphatic C-H stretches due to the lower polarity of aromatic C-H bonds.

The aliphatic C-H stretching vibrations dominate the spectrum in the region between 2800-3000 cm⁻¹, with particularly intense absorptions corresponding to the numerous methyl groups of the tert-butyl substituents [17]. The asymmetric and symmetric C-H stretches of the methyl groups appear around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.

The presence of the hydrochloride salt is confirmed by characteristic N-H stretching absorptions in the region 2400-3200 cm⁻¹ [6]. The protonated nitrogen exhibits broad, intense absorptions due to hydrogen bonding with the chloride anion. These stretches typically appear as a series of overlapping bands between 2400-2800 cm⁻¹, with additional absorptions around 3000-3200 cm⁻¹.

The aromatic C=C stretching vibrations appear around 1600 cm⁻¹ and 1500 cm⁻¹, confirming the presence of the phenyl ring system [17]. The specific frequencies are influenced by the electron-donating tert-butyl substituents, which typically cause slight shifts in the aromatic stretching frequencies.

The C-O stretching vibrations of the ether linkage provide definitive evidence for the phenoxy connection. For aryl alkyl ethers, two characteristic C-O stretches are observed: one around 1250 cm⁻¹ (aromatic C-O) and another around 1050 cm⁻¹ (aliphatic C-O) [5] [19]. These absorptions are typically strong and well-resolved, making them excellent diagnostic tools for structural confirmation.

The N-H deformation vibrations of the protonated piperidine nitrogen appear around 1600 cm⁻¹, often overlapping with aromatic C=C stretches but distinguishable through careful spectral analysis [6]. The presence of these absorptions confirms the formation of the hydrochloride salt.

The tert-butyl groups contribute characteristic absorptions in the fingerprint region below 1500 cm⁻¹, including C-C stretching and various deformation modes. The gem-dimethyl groups of the tert-butyl substituents exhibit characteristic absorptions around 1390 cm⁻¹ and 1370 cm⁻¹, providing additional structural confirmation.

Dates

Last modified: 08-16-2023

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